

Molecular weight and chemical formula of Hosenkoside F

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Compound of Interest

Compound Name: *Hosenkoside F*

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Hosenkoside F: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside F, a naturally occurring triterpenoid saponin isolated from the seeds of *Impatiens balsamina*, presents a subject of interest for phytochemical and pharmacological research. This document provides a detailed overview of its chemical properties, including its molecular weight and chemical formula. It outlines a comprehensive, generalized experimental protocol for the isolation and structural elucidation of baccharane glycosides from *Impatiens balsamina*, which is applicable to **Hosenkoside F**. Furthermore, this guide presents a generic workflow for the phytochemical analysis of natural products and a representative signaling pathway often modulated by bioactive compounds, offered as a conceptual framework in the absence of specific data for **Hosenkoside F**.

Physicochemical Properties of Hosenkoside F

Hosenkoside F is a baccharane glycoside, a class of triterpenoid saponins. Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for researchers.

Property	Value	References
Chemical Formula	C ₄₇ H ₈₀ O ₁₉	[1][2][3][4]
Molecular Weight	949.13 g/mol	[2][3][5]
Alternate Molecular Weight	949.138 g/mol , 949.2 g/mol	[1][6]
Type of Compound	Triterpenoid Saponin (Baccharane glycoside)	[1][2][3][6]
Source	Seeds of <i>Impatiens balsamina</i>	[2]
Appearance	Powder	[6]

Experimental Protocols

Isolation and Purification of Baccharane Glycosides from *Impatiens balsamina* Seeds

The following is a generalized protocol for the extraction and isolation of triterpenoid glycosides from the seeds of *Impatiens balsamina*. This methodology can be adapted for the specific isolation of **Hosenkoside F**.

2.1.1. Extraction

- **Milling and Defatting:** Air-dried and powdered seeds of *Impatiens balsamina* are subjected to extraction with a non-polar solvent, such as n-hexane, to remove lipids.
- **Methanol Extraction:** The defatted material is then extracted with methanol (MeOH) or an aqueous methanol solution (e.g., 80% MeOH) under reflux.
- **Concentration:** The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

2.1.2. Fractionation

- **Solvent-Solvent Partitioning:** The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform (CHCl₃), ethyl

acetate (EtOAc), and n-butanol (n-BuOH).

- **Fraction Selection:** The fractions are then analyzed (e.g., by thin-layer chromatography) to identify those containing the compounds of interest. Baccharane glycosides are typically found in the more polar fractions like ethyl acetate and n-butanol.

2.1.3. Chromatographic Purification

- **Silica Gel Column Chromatography:** The selected fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a solvent system, typically a mixture of chloroform, methanol, and water (e.g., CHCl₃-MeOH-H₂O in a 7:3:1 ratio), to separate the components based on their polarity.
- **Reversed-Phase Column Chromatography:** Further purification of the resulting sub-fractions is achieved using reversed-phase (RP-18) column chromatography with a methanol-water or acetonitrile-water gradient as the mobile phase.
- **High-Performance Liquid Chromatography (HPLC):** Final purification to obtain highly pure **Hosenkoside F** is performed using preparative or semi-preparative HPLC, often on a C18 column.

Structure Elucidation by 2D NMR Spectroscopy

The structure of **Hosenkoside F** and other baccharane glycosides is primarily determined using a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques.

2.2.1. Sample Preparation

A purified sample of **Hosenkoside F** is dissolved in a suitable deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated pyridine (C₅D₅N), for NMR analysis.

2.2.2. NMR Experiments and Typical Parameters

The following 2D NMR experiments are crucial for structure elucidation:

- **¹H-¹H COSY (Correlation Spectroscopy):** Identifies proton-proton couplings within the same spin system, helping to establish the connectivity of protons in the sugar moieties and the

aglycone backbone.

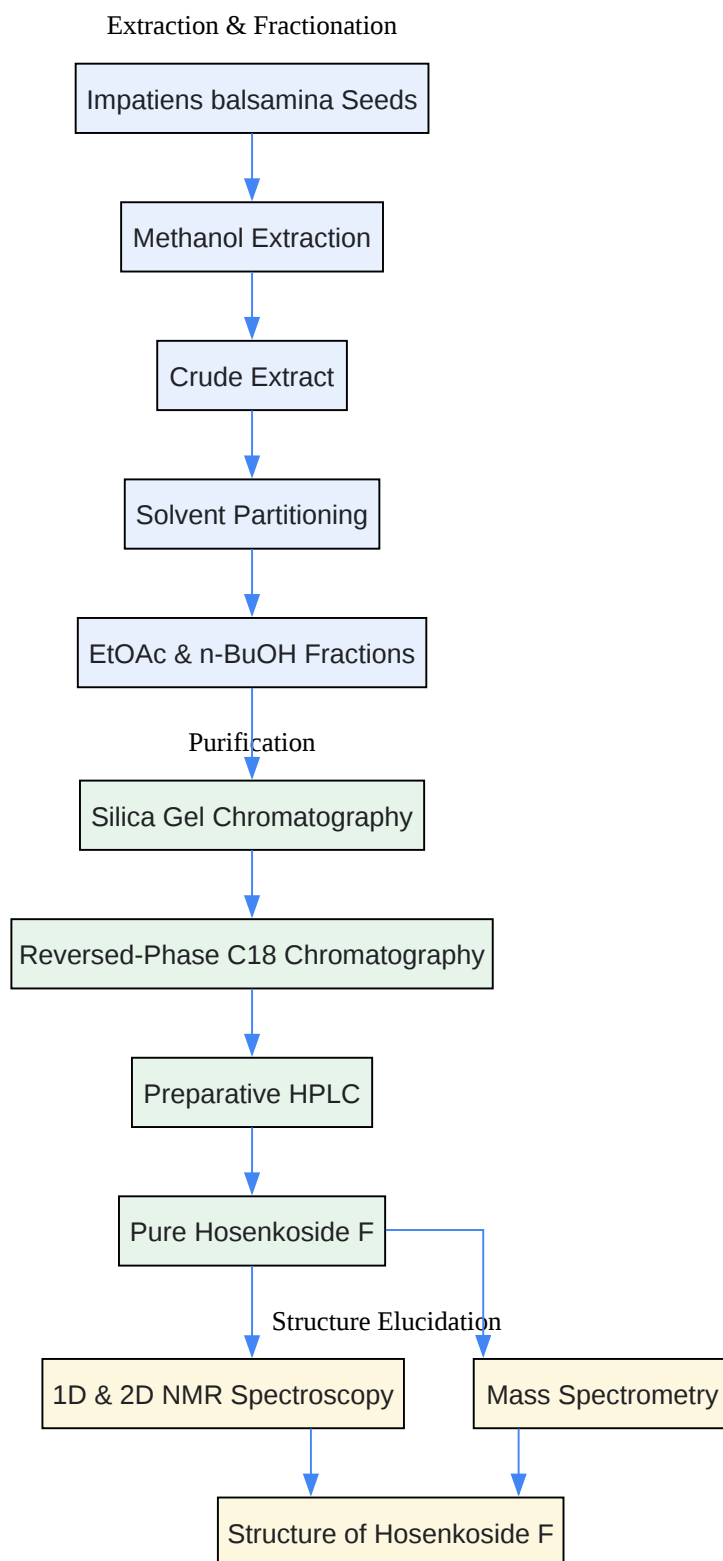
- HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons directly to their attached carbons, aiding in the assignment of carbon signals.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule, such as the sugar units to the aglycone and to each other.
- ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Experiment	Typical Parameters
^1H - ^1H COSY	Spectral width: appropriate for the proton spectrum; Number of increments: 256-512; Scans per increment: 8-16
HSQC/HMQC	^1H spectral width: appropriate for the proton spectrum; ^{13}C spectral width: appropriate for the carbon spectrum; Number of increments: 128-256; Scans per increment: 16-64
HMBC	^1H spectral width: appropriate for the proton spectrum; ^{13}C spectral width: appropriate for the carbon spectrum; Number of increments: 256-512; Scans per increment: 32-128; Long-range coupling delay optimized for 4-10 Hz
ROESY/NOESY	Spectral width: appropriate for the proton spectrum; Number of increments: 256-512; Scans per increment: 16-64; Mixing time: 200-500 ms

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like **Hosenkoside F**.

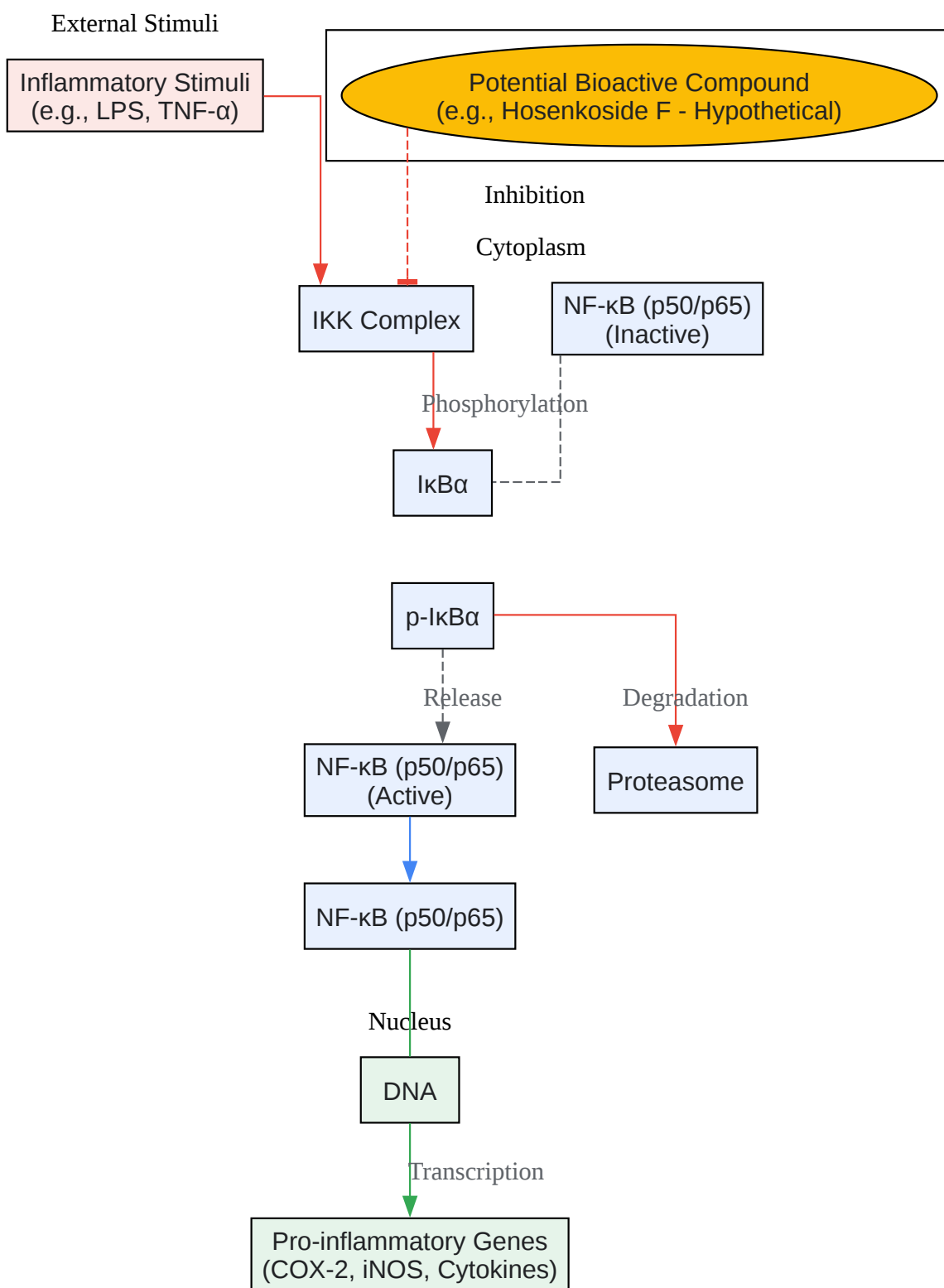


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Caption: Workflow for Phytochemical Analysis.

Representative Signaling Pathway

While specific signaling pathways modulated by **Hosenkoside F** have not been detailed in the reviewed literature, many bioactive natural products with potential anti-inflammatory or anti-cancer properties are known to interact with key cellular signaling cascades. The diagram below illustrates a generalized representation of the NF- κ B signaling pathway, a common target for such compounds. This is a conceptual diagram and does not represent experimentally verified activity of **Hosenkoside F**.



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Caption: Generalized NF-κB Signaling Pathway.

Conclusion

Hosenkoside F represents a promising area for further investigation in the fields of natural product chemistry and drug discovery. The data and protocols presented in this guide offer a comprehensive starting point for researchers. While its physicochemical properties are well-defined, further studies are required to elucidate its specific biological activities and the molecular mechanisms through which it may exert therapeutic effects. The provided workflows and diagrams serve as a guide for such future research endeavors.

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